![molecular formula C10H11NO6 B1331384 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid CAS No. 73357-18-3](/img/structure/B1331384.png)
2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid
Overview
Description
2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid is an organic compound characterized by the presence of two methoxy groups and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
The primary targets of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid are currently unknown
Result of Action
The molecular and cellular effects of this compound are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid typically involves the nitration of 4,5-dimethoxyphenylacetic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-(4,5-Dimethoxy-2-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Scientific Research Applications
Synthesis and Organic Chemistry Applications
The compound can be synthesized through various methods, including nitration of phenylacetic acid. Its applications in organic synthesis include:
- Protecting Group in Organic Synthesis :
- Precursor for Heterocycles :
- Antibacterial Activity :
The biological significance of this compound extends to its antiproliferative properties against various human tumor cell lines:
- Case Study on Antiproliferative Activity :
- A study involving microwave-assisted multicomponent synthesis showcased the compound's derivatives' ability to inhibit tumor cell growth effectively. The derivatives exhibited significant antiproliferative activity across six human solid tumor cell lines, with some compounds showing promising drug-likeness profiles .
Agrochemical Applications
The compound has also been explored for its herbicidal properties:
- Selective Herbicide :
Data Table: Summary of Applications
Comparison with Similar Compounds
- 2-(4,5-Dimethoxyphenyl)acetic acid
- 2-(4,5-Dimethoxy-2-aminophenyl)acetic acid
- 2-(4,5-Dimethoxy-2-hydroxyphenyl)acetic acid
Comparison: 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo reduction and participate in various chemical transformations, making this compound versatile in synthetic and medicinal chemistry.
Biological Activity
2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid (CAS Number: 73357-18-3) is an organic compound notable for its unique chemical structure, which includes two methoxy groups and a nitro group attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the nitro group (–NO₂) is significant as it enhances the compound's reactivity and biological activity compared to its analogs, such as 2-(4,5-Dimethoxyphenyl)acetic acid.
Currently, the specific mechanism of action for this compound remains largely undefined. However, it is hypothesized that the compound may interact with various biological targets due to its structural characteristics. The nitro group can undergo reduction reactions, potentially leading to biologically active amines or other derivatives that could exhibit different pharmacological properties .
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains. In comparative studies, certain analogs demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Compound | Target Bacteria | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|---|
This compound | E. coli | 50 | 24 |
Related Compound A | S. aureus | 40 | 29 |
Related Compound B | P. aeruginosa | 30 | 30 |
These findings suggest that the compound could be a viable candidate for further development in antimicrobial therapies.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations similar to those used for conventional anti-inflammatory drugs like dexamethasone .
Cytokine | Compound Concentration (µg/mL) | Inhibition (%) |
---|---|---|
TNF-α | 10 | 78 |
IL-6 | 10 | 89 |
This data indicates promising anti-inflammatory properties that warrant further exploration.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds. For example:
- Synthesis of Nitro Derivatives : A study synthesized various nitro derivatives and evaluated their antibacterial activities against resistant strains of bacteria. The results indicated that certain modifications enhanced potency against Gram-positive pathogens .
- Evaluation in Cancer Models : Another investigation assessed the effects of structurally similar compounds on leukemia cell lines, revealing significant pro-apoptotic activity at low concentrations . Although direct studies on our target compound are lacking, these findings support the hypothesis that it may possess anticancer properties.
Properties
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-16-8-3-6(4-10(12)13)7(11(14)15)5-9(8)17-2/h3,5H,4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPMJFUEMVXUCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297115 | |
Record name | (4,5-Dimethoxy-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659096 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
73357-18-3 | |
Record name | 73357-18-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114123 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4,5-Dimethoxy-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4,5-DIMETHOXY-2-NITRO-PHENYL)-ACETIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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